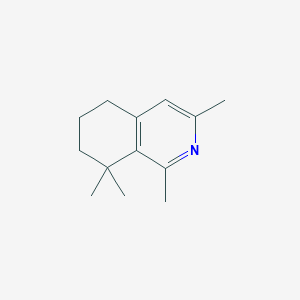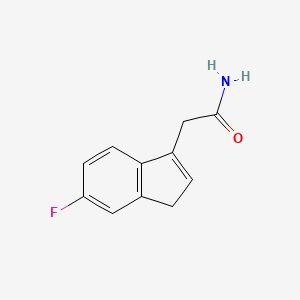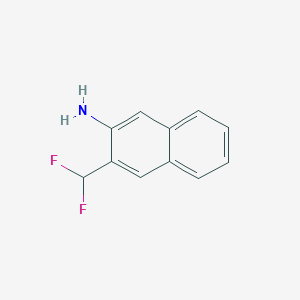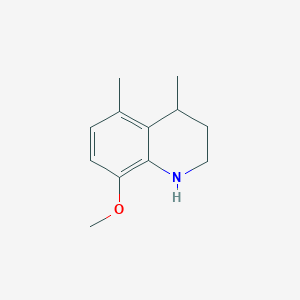
6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-1,7-naphthyridin-8(7H)-one is a heterocyclic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1,7-naphthyridin-8(7H)-one typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives and isopropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-Isopropyl-1,7-naphthyridin-8(7H)-one may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The choice of raw materials, reaction conditions, and purification methods are optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-1,7-naphthyridin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but may include the use of acids, bases, or specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may yield naphthyridine alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Isopropyl-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,7-Naphthyridine: A parent compound with similar structural features.
6-Methyl-1,7-naphthyridin-8(7H)-one: A similar compound with a methyl group instead of an isopropyl group.
Uniqueness
6-Isopropyl-1,7-naphthyridin-8(7H)-one is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
922527-19-3 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6-propan-2-yl-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)9-6-8-4-3-5-12-10(8)11(14)13-9/h3-7H,1-2H3,(H,13,14) |
InChI Key |
JJNIYLSRBQOHFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C(=O)N1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11906953.png)

![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)










![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)
